molecular formula C13H8BrNO B14771834 5-Bromo-2-phenoxybenzonitrile

5-Bromo-2-phenoxybenzonitrile

Cat. No.: B14771834
M. Wt: 274.11 g/mol
InChI Key: LXVKNXOZGKVFKL-UHFFFAOYSA-N
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Description

5-Bromo-2-phenoxybenzonitrile: is an organic compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a phenoxy group at the 2-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenoxybenzonitrile typically involves the bromination of 2-phenoxybenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzonitriles.

    Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenoxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative or analog being studied .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-phenoxybenzonitrile is unique due to the presence of both bromine and phenoxy substituents on the benzonitrile core. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds .

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-2-phenoxybenzonitrile

InChI

InChI=1S/C13H8BrNO/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-8H

InChI Key

LXVKNXOZGKVFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

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